![molecular formula C19H26O B14593856 {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene CAS No. 61634-53-5](/img/structure/B14593856.png)
{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene is a complex organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with dimethyl groups and a butoxy group linked to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene typically involves multiple steps, starting with the preparation of the cyclohexadiene derivative. This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by selective methylation. The butoxy group is introduced via an etherification reaction, where the appropriate alcohol reacts with an alkyl halide under basic conditions. Finally, the benzene ring is attached through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
化学反応の分析
Types of Reactions
{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated benzene derivatives
科学的研究の応用
{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene
- {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}toluene
- {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}phenol
特性
CAS番号 |
61634-53-5 |
|---|---|
分子式 |
C19H26O |
分子量 |
270.4 g/mol |
IUPAC名 |
1,3-dimethyl-3-(4-phenylmethoxybutyl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C19H26O/c1-17-9-8-13-19(2,15-17)12-6-7-14-20-16-18-10-4-3-5-11-18/h3-5,8,10-11,13,15H,6-7,9,12,14,16H2,1-2H3 |
InChIキー |
PUJHKDGRMNTUIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C=CC1)(C)CCCCOCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



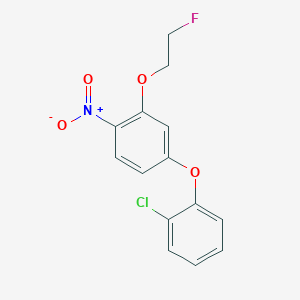
![1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione](/img/structure/B14593782.png)
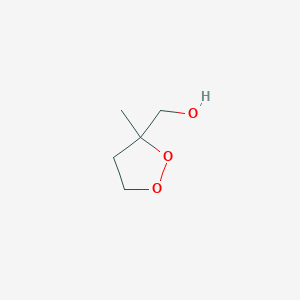
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl-](/img/structure/B14593797.png)
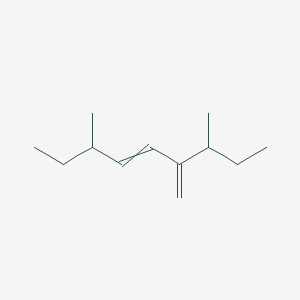
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)
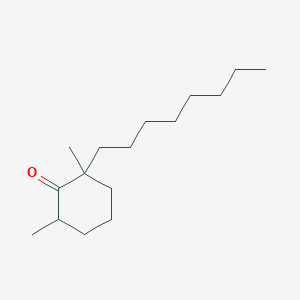
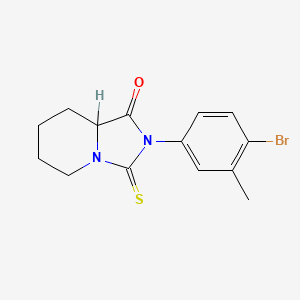


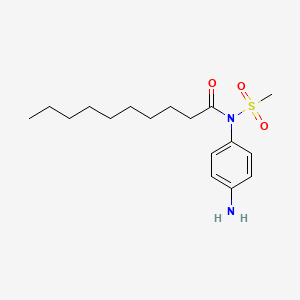
![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)

